molecular formula C18H23F3N2O2 B4451275 1-(2,2-dimethylpropanoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-(2,2-dimethylpropanoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B4451275
M. Wt: 356.4 g/mol
InChI Key: OHSOLDUHCHROCB-UHFFFAOYSA-N
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Description

1-(2,2-dimethylpropanoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a compound that features a trifluoromethyl group, a piperidine ring, and a dimethylpropanoyl group. The trifluoromethyl group is known for its significant electronegativity and its role in enhancing the biological activity of compounds . This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(2,2-dimethylpropanoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps. . This process involves the use of carbon-centered radical intermediates and specific reagents to achieve the desired substitution. Industrial production methods may vary, but they often rely on efficient and scalable synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2,2-dimethylpropanoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2,2-dimethylpropanoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The piperidine ring may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar compounds include those with trifluoromethyl groups or piperidine rings, such as:

1-(2,2-dimethylpropanoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O2/c1-17(2,3)16(25)23-9-7-12(8-10-23)15(24)22-14-6-4-5-13(11-14)18(19,20)21/h4-6,11-12H,7-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSOLDUHCHROCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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